molecular formula C6H5ClN4 B2678195 7-Chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 1378888-26-6

7-Chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B2678195
CAS No.: 1378888-26-6
M. Wt: 168.58
InChI Key: JYEPRFDISCYQOL-UHFFFAOYSA-N
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Description

7-Chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by a fused ring system consisting of a triazole ring and a pyrimidine ring. It has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including anticancer, antifungal, and antibacterial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1,2,4-triazol-5-amine with ethyl 4-chloro-3-oxobutanoate in the presence of acetic acid. This reaction produces an intermediate compound, which is then treated with phosphorus oxychloride to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Key steps include the careful control of temperature, reaction time, and the use of efficient purification techniques such as recrystallization .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while reactions with thiols can produce thioether derivatives .

Scientific Research Applications

7-Chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit the ERK signaling pathway makes it a valuable compound in anticancer research .

Biological Activity

7-Chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that has attracted considerable attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a fused ring system consisting of a triazole and a pyrimidine ring. Its chemical formula is C6H5ClN4C_6H_5ClN_4, with a molecular weight of 172.58 g/mol. The structural representation is as follows:

InChI 1S C6H5ClN4 c1 4 9 6 8 3 2 5 7 11 6 10 4 h2 3H 1H3\text{InChI 1S C6H5ClN4 c1 4 9 6 8 3 2 5 7 11 6 10 4 h2 3H 1H3}

The biological activity of this compound primarily involves its interaction with various molecular targets:

  • Anticancer Activity : This compound has been shown to inhibit the ERK signaling pathway, which is crucial for cell proliferation and survival. In studies, it induced apoptosis and cell cycle arrest in cancer cells by regulating proteins involved in these processes .
  • Antibacterial and Antifungal Properties : The compound exhibits significant antibacterial and antifungal activities, making it a candidate for further development in treating infections .

Antiproliferative Studies

Recent studies have evaluated the antiproliferative effects of this compound against various cancer cell lines. Notably:

CompoundCell LineIC50 (μM)Mechanism
H12MGC-8039.47ERK inhibition
H12HCT-1169.58ERK inhibition
H12MCF-713.1ERK inhibition

These findings indicate that the compound exhibits potent antiproliferative effects that are superior to traditional chemotherapeutics like 5-Fluorouracil (5-FU) .

In Vivo Studies

In vivo studies have further supported the anticancer potential of this compound. For instance, it demonstrated significant tumor growth inhibition in xenograft models when administered at specific dosages .

Case Studies

One notable case study involved the synthesis and evaluation of various derivatives of this compound. The study highlighted the following:

  • Compound Variants : Different substitutions on the triazole or pyrimidine rings were explored to enhance biological activity.
  • Results : Some derivatives exhibited improved potency against specific cancer types compared to the parent compound.

Properties

IUPAC Name

7-chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4/c1-4-9-6-8-3-2-5(7)11(6)10-4/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYEPRFDISCYQOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC=NC2=N1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1378888-26-6
Record name 7-chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidine
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